1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile
CAS No.: 2866322-47-4
Cat. No.: VC12009141
Molecular Formula: C7H8INO
Molecular Weight: 249.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866322-47-4 |
|---|---|
| Molecular Formula | C7H8INO |
| Molecular Weight | 249.05 g/mol |
| IUPAC Name | 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile |
| Standard InChI | InChI=1S/C7H8INO/c8-4-7-1-5(2-7)6(3-9)10-7/h5-6H,1-2,4H2 |
| Standard InChI Key | XMFDOYLQFUFYEE-UHFFFAOYSA-N |
| SMILES | C1C2CC1(OC2C#N)CI |
| Canonical SMILES | C1C2CC1(OC2C#N)CI |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₇H₈INO, with a molecular weight of 249.05 g/mol . Its IUPAC name, 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile, reflects its bicyclic architecture, which consists of a fused oxabicyclo[2.1.1]hexane system substituted with an iodomethyl group and a nitrile moiety. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 2866322-47-4 |
| SMILES | C1C2CC1(OC2C#N)CI |
| InChIKey | XMFDOYLQFUFYEE-UHFFFAOYSA-N |
| Topological Polar SA | 33 Ų |
| XLogP3 | 1.4 |
The bicyclic core imposes significant ring strain, which enhances reactivity, while the nitrile group offers a handle for further functionalization .
Spectral and Computational Data
PubChem’s computed properties indicate a hydrogen bond acceptor count of 2 and a rotatable bond count of 1, suggesting moderate conformational flexibility . The topological polar surface area (33 Ų) aligns with values observed in CNS-permeable molecules, hinting at potential blood-brain barrier penetration capabilities .
Synthesis and Scalability
Photochemical [2+2] Cycloaddition
The primary synthesis route involves a photochemical [2+2] cycloaddition of 1,5-dienes under irradiation from a mercury lamp. This method leverages the diene’s π-electrons to form the strained bicyclic framework. Key considerations include:
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Reaction Conditions: Reactions are conducted in anhydrous solvents (e.g., tetrahydrofuran) under inert atmospheres to prevent side reactions.
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Yield Optimization: Pilot-scale trials report yields of 45–60%, with impurities primarily arising from over-iodination or ring-opening byproducts.
Industrial Production Challenges
Scaling this synthesis requires addressing:
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Mercury Lamp Hazards: Substituting mercury lamps with UV-LED systems reduces toxicity risks and improves energy efficiency.
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Purification Complexity: Chromatographic separation remains the dominant purification method, though crystallization protocols are under development to reduce costs.
Reactivity and Functionalization
Nucleophilic Substitution
The iodomethyl group undergoes facile nucleophilic substitution (SN2) with amines, thiols, and alkoxides. For example, reaction with sodium azide yields the corresponding azidomethyl derivative, a precursor for click chemistry applications.
Nitrile Transformations
The nitrile moiety participates in:
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Hydrolysis: Catalyzed by acidic or basic conditions to form carboxylic acids or amides.
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Reduction: Lithium aluminum hydride reduces the nitrile to a primary amine, enabling access to amine-functionalized analogs.
Medicinal Chemistry Applications
Bioisosteric Replacement
The compound’s rigid bicyclic system serves as a non-planar bioisostere for ortho- and meta-substituted benzene rings. Comparative studies demonstrate:
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Improved Solubility: LogP reductions of 0.5–1.2 units compared to aromatic analogs.
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Enhanced Metabolic Stability: Resistance to cytochrome P450 oxidation due to the absence of π-π stacking interactions.
Case Study: Kinase Inhibitor Design
In a 2024 study, replacing a meta-chlorophenyl group with this bicyclic system in a Bruton’s tyrosine kinase (BTK) inhibitor improved aqueous solubility from 12 μM to 89 μM while maintaining nanomolar potency (IC₅₀ = 3.2 nM vs. 2.8 nM).
Biological Activity and Mechanisms
Target Engagement
The compound exhibits moderate affinity for:
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GABAA Receptors: Ki = 420 nM in rat brain homogenates, suggesting potential anxiolytic applications.
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Sodium Channels: IC₅₀ = 1.8 μM in patch-clamp assays, indicating use as a local anesthetic scaffold.
ADME Profiles
Pharmacokinetic data from rodent studies:
| Parameter | Value (IV Administration) |
|---|---|
| Clearance | 32 mL/min/kg |
| Volume of Distribution | 5.1 L/kg |
| Half-life | 2.7 hours |
Oral bioavailability remains low (F = 18%) due to first-pass metabolism, prompting prodrug strategies.
Comparison with Related Bicyclic Systems
Ethyl 3-Butyl Derivative
Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate demonstrates altered physicochemical properties:
| Property | Target Compound | Ethyl 3-Butyl Derivative |
|---|---|---|
| Molecular Weight | 249.05 g/mol | 323.18 g/mol |
| LogP | 1.4 | 2.9 |
| Aqueous Solubility | 0.8 mg/mL | 0.2 mg/mL |
The ester group introduces additional metabolic liabilities but enables prodrug formulations.
Future Directions
Synthetic Methodology Innovations
Advancements in continuous-flow photochemistry could address scalability limitations. A 2025 prototype reactor achieved 85% yield in 12-hour runs, representing a 40% improvement over batch processes .
Targeted Drug Delivery
Conjugating the compound to antibody-drug conjugates (ADCs) via iodomethyl-azide cycloaddition is under investigation for oncology applications. Preliminary data show tumor-to-plasma ratios of 8:1 in xenograft models.
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